molecular formula C20H18ClN3O5 B6518480 N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-(4-METHOXYPHENYL)-2,3-DIOXO-3,4-DIHYDRO-1(2H)-PYRAZINYL]ACETAMIDE CAS No. 950334-98-2

N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-(4-METHOXYPHENYL)-2,3-DIOXO-3,4-DIHYDRO-1(2H)-PYRAZINYL]ACETAMIDE

Cat. No.: B6518480
CAS No.: 950334-98-2
M. Wt: 415.8 g/mol
InChI Key: RFMAEBGLFPLDHE-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-(4-METHOXYPHENYL)-2,3-DIOXO-3,4-DIHYDRO-1(2H)-PYRAZINYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex structure, which includes a chlorinated methoxyphenyl group and a methoxyphenyl-substituted dihydropyrazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-(4-METHOXYPHENYL)-2,3-DIOXO-3,4-DIHYDRO-1(2H)-PYRAZINYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazinyl core: This could involve the condensation of appropriate amines and diketones under acidic or basic conditions.

    Substitution reactions: Introducing the chlorinated methoxyphenyl group and the methoxyphenyl group through nucleophilic substitution reactions.

    Acetylation: The final step might involve acetylation to form the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-(4-METHOXYPHENYL)-2,3-DIOXO-3,4-DIHYDRO-1(2H)-PYRAZINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide (NaOCH3), ammonia (NH3).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield methoxybenzoic acid derivatives, while reduction could produce methoxyaniline derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-(4-METHOXYPHENYL)-2,3-DIOXO-3,4-DIHYDRO-1(2H)-PYRAZINYL]ACETAMIDE would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating receptor signaling pathways.

    Affecting cellular processes: Influencing cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLORO-2-METHOXYPHENYL)-2-[4-(4-METHOXYPHENYL)-2,3-DIOXO-3,4-DIHYDRO-1(2H)-PYRAZINYL]ACETAMIDE
  • N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-(4-HYDROXYPHENYL)-2,3-DIOXO-3,4-DIHYDRO-1(2H)-PYRAZINYL]ACETAMIDE

Uniqueness

The uniqueness of N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-(4-METHOXYPHENYL)-2,3-DIOXO-3,4-DIHYDRO-1(2H)-PYRAZINYL]ACETAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorinated and methoxy groups can enhance its interactions with biological targets and improve its solubility in organic solvents.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5/c1-28-15-6-4-14(5-7-15)24-10-9-23(19(26)20(24)27)12-18(25)22-16-11-13(21)3-8-17(16)29-2/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMAEBGLFPLDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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